

An In-depth Technical Guide to Ibiglustat Succinate for Gaucher Disease Research

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Compound of Interest

Compound Name: *Ibiglustat succinate*

Cat. No.: *B12419537*

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of **Ibiglustat succinate** (Venglustat), a brain-penetrant inhibitor of glucosylceramide synthase, for research in Gaucher disease. It details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of the core signaling pathway and experimental workflows.

Introduction to Gaucher Disease and Substrate Reduction Therapy

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β -glucosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its primary substrates, glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (GlcSph), within the lysosomes of macrophages.[1][3] These lipid-laden cells, known as Gaucher cells, infiltrate various organs, including the spleen, liver, bone marrow, and in some forms of the disease, the central nervous system (CNS), leading to a wide range of clinical manifestations.[4]

Gaucher disease is broadly classified into three types:

- Type 1: The most common form, characterized by visceral and skeletal manifestations without primary CNS involvement.

- Type 2: A severe, acute neuronopathic form with early onset and rapid neurological decline.
- Type 3: A subacute neuronopathic form with a later onset and more variable progression of neurological symptoms.

Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the rate of synthesis of the accumulating substrate, thereby restoring the metabolic balance in the presence of deficient enzymatic activity. For Gaucher disease, SRT involves the inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids, including GlcCer.

Ibignustat Succinate (Venglustat): A Brain-Penetrant GCS Inhibitor

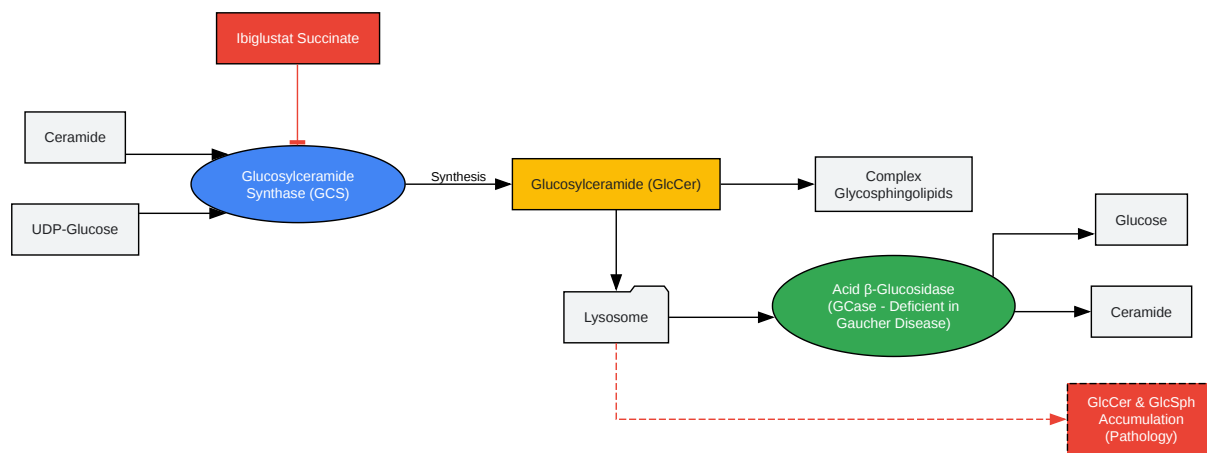
Ibignustat succinate, also known as Venglustat (formerly GZ/SAR402671), is an orally active, brain-penetrant small molecule inhibitor of glucosylceramide synthase. Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for the neuronopathic forms of Gaucher disease (types 2 and 3), for which current treatments like enzyme replacement therapy (ERT) are ineffective due to their inability to reach the CNS.

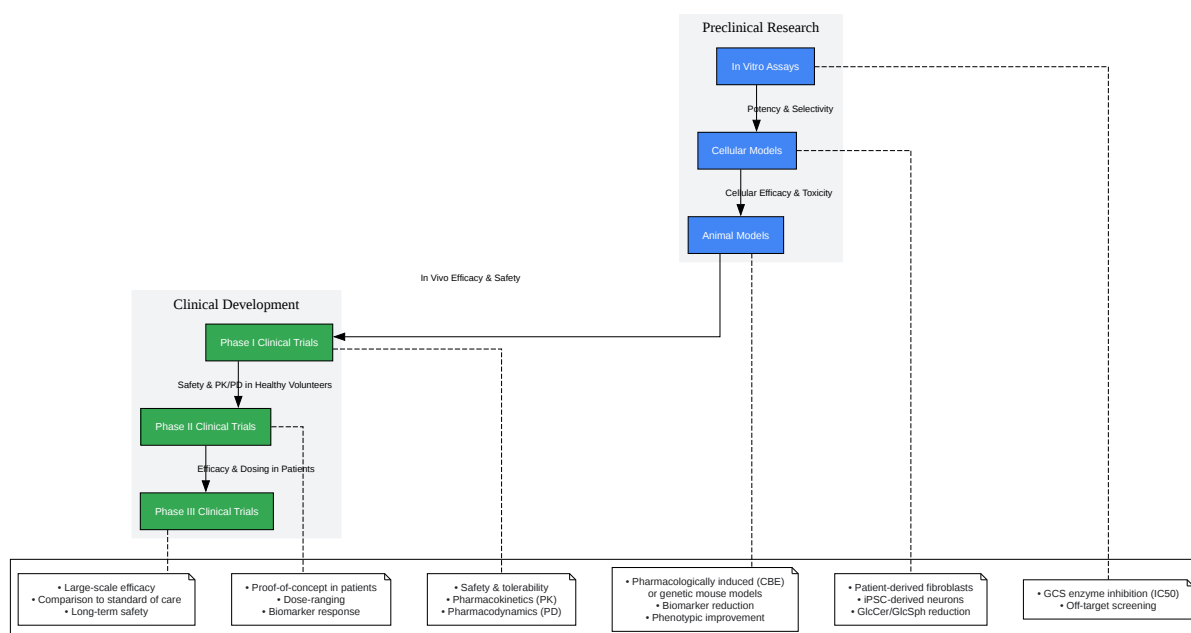
Mechanism of Action

Ibignustat acts by competitively inhibiting glucosylceramide synthase, the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide. By blocking this initial step in the biosynthesis of glucosylceramide-based glycosphingolipids, Ibignustat reduces the influx of GlcCer into the lysosomes. This reduction in substrate load helps to alleviate the lysosomal storage burden, thereby mitigating the downstream pathophysiology of Gaucher disease.

Signaling Pathway

The core mechanism of Ibignustat's action is the direct inhibition of the glycosphingolipid synthesis pathway.





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